叔丁基 3-(1-氨基乙基)氮杂环丁-1-甲酸酯

描述

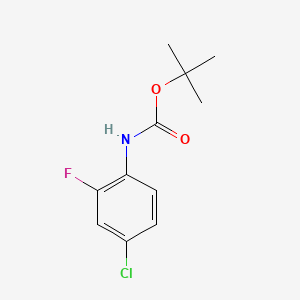

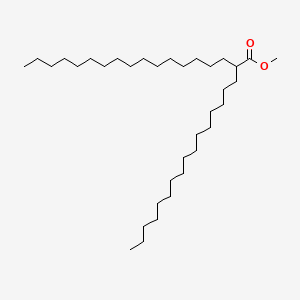

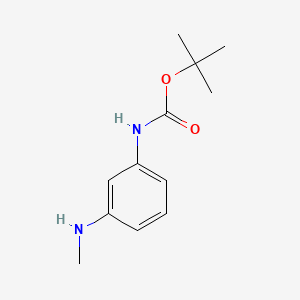

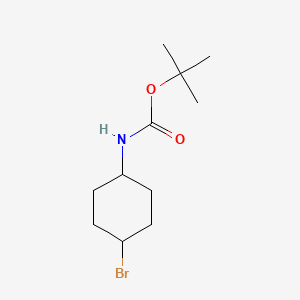

“tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 2137058-21-8 . It has a molecular weight of 200.28 . The compound is stored at a temperature of 4°C and is in the form of an oil .

Molecular Structure Analysis

The InChI Code for “tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate” is1S/C10H20N2O2/c1-7(11)8-5-12(6-8)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-/m0/s1 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

The physical form of “tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate” is oil . It has a molecular weight of 200.28 . The compound is stored at a temperature of 4°C .科学研究应用

N-杂环的合成

该化合物已被用于胺及其衍生物的立体选择性合成中,特别是在创建结构多样的哌啶、吡咯烷、氮杂环丁及其稠合衍生物中。这些化合物至关重要,因为它们代表了许多天然产物和治疗适用化合物的结构基序 (Philip 等人,2020).

抗氧化剂和抗菌应用

对含叔丁基基团化合物的研究揭示了它们作为抗氧化剂、抗癌剂、抗菌剂和抗菌剂的潜力。这些发现表明叔丁基衍生物在旨在增强抗氧化性能和对抗各种疾病的化学制剂中具有更广泛的适用性 (Dembitsky, 2006).

环境和材料科学应用

叔丁基 3-(1-氨基乙基)氮杂环丁-1-甲酸酯的使用延伸到环境科学,其中衍生物已被研究其在污染控制和材料增强中的作用。例如,已经研究了含有叔丁基基团的合成酚类抗氧化剂的环境出现、人体接触和毒性,突出了它们在延长产品保质期同时考虑环境和健康影响方面的重要性 (Liu & Mabury, 2020).

生物分离技术

该化合物还可以在生物分离技术中找到应用,例如在开发用于从天然来源纯化生物活性分子的非色谱生物分离工艺中。该应用对于生产高纯度化合物以用于食品、化妆品和医药至关重要 (Yan 等人,2018).

燃料添加剂的纯化

在燃料性能改进的背景下,已经探索了甲基叔丁基醚 (MTBE) 等燃料氧合物的合成和纯化,这表明叔丁基衍生物在能源领域的相关性 (Pulyalina 等人,2020).

安全和危害

The safety information for “tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate” includes several hazard statements: H315, H318, H335 . These indicate that the compound can cause skin irritation (H315), eye damage (H318), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 . These provide guidance on how to handle the compound safely.

属性

IUPAC Name |

tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-7(11)8-5-12(6-8)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSURSCDQTBSUPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CN(C1)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

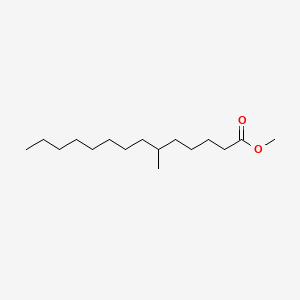

![(3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5S,6R)-5-(3-chloro-6-hydroxy-2-methylbenzoyl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B592144.png)